Benzene, 1-bromo-2-methoxy-3-(trimethylsilyl)-
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Overview
Description
Benzene, 1-bromo-2-methoxy-3-(trimethylsilyl)- is an organic compound with a unique structure that includes a benzene ring substituted with a bromine atom, a methoxy group, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 2-methoxy-3-(trimethylsilyl)benzene using bromine or a brominating agent under controlled conditions . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or distillation to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-bromo-2-methoxy-3-(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can target the bromine atom to form dehalogenated products.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions to form carbon-carbon bonds.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce aldehydes or acids.
Scientific Research Applications
Benzene, 1-bromo-2-methoxy-3-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-2-methoxy-3-(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The bromine atom and methoxy group can participate in electrophilic and nucleophilic reactions, respectively, while the trimethylsilyl group can act as a protecting group during synthesis . These interactions enable the compound to exert its effects in different chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-bromo-3-methoxy-: Similar structure but lacks the trimethylsilyl group.
Benzene, 1-bromo-2-methyl-: Contains a methyl group instead of a methoxy group.
Benzene, 1-bromo-3-(trifluoromethoxy)-: Features a trifluoromethoxy group instead of a methoxy group.
Uniqueness
The presence of the trimethylsilyl group in Benzene, 1-bromo-2-methoxy-3-(trimethylsilyl)- imparts unique properties such as increased stability and reactivity in certain chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
1152785-19-7 |
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Molecular Formula |
C10H15BrOSi |
Molecular Weight |
259.21 g/mol |
IUPAC Name |
(3-bromo-2-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15BrOSi/c1-12-10-8(11)6-5-7-9(10)13(2,3)4/h5-7H,1-4H3 |
InChI Key |
OKJUGQOCMXDUTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Br)[Si](C)(C)C |
Origin of Product |
United States |
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